Tolycaine hydrochloride
Overview
Description
Tolycaine hydrochloride is an amide local anesthetic used primarily to reduce the pain of injections. It is included in some preparations for dental injections and other medical applications where local anesthesia is required . The compound is known for its efficacy in providing localized pain relief by blocking nerve signals in the targeted area.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tolycaine hydrochloride involves several steps. One common method starts with the reaction of 2-amino-3-methylbenzoic acid methyl ester with chloracetyl chloride in the presence of sodium acetate and benzene at low temperatures (0-5°C). This reaction produces 2-(2-chloroacetylamino)-3-methylbenzoic acid methyl ester. The intermediate is then reacted with diethylamine in benzene under reflux conditions to yield tolycaine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same basic reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and distillation to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Tolycaine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The primary synthetic route involves nucleophilic substitution reactions.
Common Reagents and Conditions:
Chloracetyl Chloride: Used in the initial substitution reaction.
Diethylamine: Reacts with the intermediate to form the final product.
Acidic or Basic Hydrolysis: Conditions for hydrolysis reactions.
Major Products Formed:
2-(2-Chloroacetylamino)-3-methylbenzoic Acid Methyl Ester: Intermediate product.
This compound: Final product.
Scientific Research Applications
Tolycaine hydrochloride has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of local anesthetics and their interactions with biological membranes.
Biology: Investigated for its effects on nerve cells and its potential use in neurobiology research.
Medicine: Widely used as a local anesthetic in dental and minor surgical procedures.
Industry: Employed in the formulation of pharmaceutical products requiring local anesthesia .
Mechanism of Action
Tolycaine hydrochloride exerts its effects by blocking sodium channels on the neuronal cell membrane. This action prevents the initiation and propagation of nerve impulses, leading to localized anesthesia. The compound binds preferentially to the inactive state of the sodium channels, stabilizing the neuronal membrane and reducing excitability .
Comparison with Similar Compounds
Lidocaine: Another amide local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Bupivacaine: Known for its longer duration of action compared to tolycaine hydrochloride.
Mepivacaine: Similar in structure and function but with a faster onset of action.
Uniqueness: this compound is unique in its specific chemical structure, which provides a balance between potency and duration of action. Its intermediate duration of action makes it suitable for various medical applications where prolonged anesthesia is not required .
Properties
IUPAC Name |
methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-5-17(6-2)10-13(18)16-14-11(3)8-7-9-12(14)15(19)20-4;/h7-9H,5-6,10H2,1-4H3,(H,16,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWOWASNSWUKPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C(=O)OC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222424 | |
Record name | Tolycaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20222424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7210-92-6 | |
Record name | Benzoic acid, 2-[[2-(diethylamino)acetyl]amino]-3-methyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7210-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolycaine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007210926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolycaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20222424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-[[(diethylamino)acetyl]amino]-3-methylbenzoate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.810 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLYCAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23212OEY8I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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